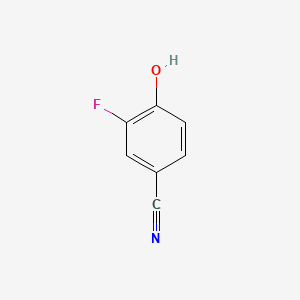

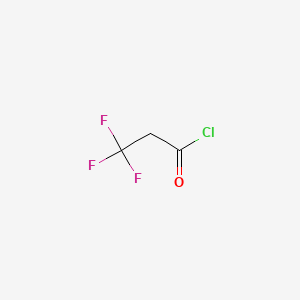

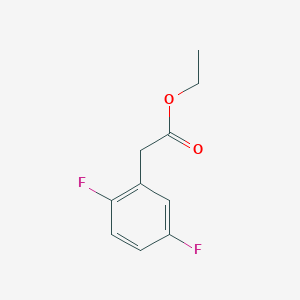

![molecular formula C11H10N2O4 B1304181 2,3-Dicarboxilato de dimetil pirazolo[1,5-a]piridina CAS No. 5825-71-8](/img/structure/B1304181.png)

2,3-Dicarboxilato de dimetil pirazolo[1,5-a]piridina

Descripción general

Descripción

Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that falls within the broader class of pyrazolo[1,5-a]pyridine derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in various fields, including medicinal chemistry and materials science. The pyrazolo[1,5-a]pyridine scaffold is a fused heterocyclic system that has been explored for its pharmacological properties, particularly as antitubercular agents .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves the construction of the pyrazole and pyridine rings through various organic reactions. For instance, the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives has been achieved through a series of steps that include the formation of the pyrazole ring followed by the introduction of the pyridine moiety . Similarly, the synthesis of other related compounds, such as 5-aminopyrazoles, involves reactions with β-dimethylaminopropiophenones in pyridine to yield new pyrazolo[3,4-b]pyridines . These synthetic routes are crucial for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and X-ray diffraction. For example, the structure of 4,5-dihydropyrazolo[3,4-b]pyridines has been determined based on NMR measurements and X-ray diffraction, confirming the formation of the desired heterocyclic system . The molecular structure is a key factor in determining the biological activity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and application. For instance, the reaction of 5-aminopyrazoles with β-dimethylaminopropiophenones leads to the formation of new pyrazolo[3,4-b]pyridines . Additionally, the transformation of compounds to yield 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines involves a Hantzsch reaction followed by aromatization, which can occur through the splitting off of N,N-dimethylanyline or oxidation . These reactions are indicative of the versatility and reactivity of the pyrazolo[1,5-a]pyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure and the substituents attached to the core. For example, the introduction of nitro groups and other substituents can affect the compound's reactivity and stability . The thermal and spectral properties of related compounds, such as copper(II)-pyridine-2,5-dicarboxylate complexes, have been characterized using thermal analysis, magnetic susceptibilities, and spectroscopic studies, providing insights into their stability and potential applications . Understanding these properties is crucial for the development of new materials and drugs based on the pyrazolo[1,5-a]pyridine scaffold.

Aplicaciones Científicas De Investigación

Síntesis Química

“2,3-Dicarboxilato de dimetil pirazolo[1,5-a]piridina” se utiliza en la síntesis de varios compuestos químicos . Por ejemplo, se ha utilizado en la síntesis de macrociclos ditópicos , que son moléculas que pueden formar complejos con otras moléculas.

Síntesis de Bisamidas y Tetramidas Macrocíclicas

Este compuesto se ha utilizado en la síntesis de bisamidas y tetramidas macrocíclicas . Estas son estructuras cíclicas grandes que tienen aplicaciones potenciales en varios campos, incluida la química medicinal y la ciencia de los materiales.

Química de Coordinación

“this compound” se ha utilizado en el estudio de la química de coordinación . Se ha utilizado para formar un polímero de coordinación de plata (I) y un complejo de cadmio (II) de nueve coordenadas.

Investigación Antifúngica

Los derivados de “this compound” se han evaluado por sus propiedades antifúngicas . Se han probado contra tres cepas de hongos y como compuestos inhibidores de la succinato deshidrogenasa.

Investigación de la Hoja de Datos de Seguridad del Material (MSDS)

El MSDS de “this compound” proporciona información valiosa sobre sus propiedades físicas y químicas . Esta información es crucial para la manipulación, almacenamiento y eliminación seguros del compuesto.

Investigación de Propiedades Físicas y Químicas

La investigación sobre las propiedades físicas y químicas de “this compound” proporciona información valiosa sobre su comportamiento en diversas condiciones . Esto incluye su densidad, punto de ebullición, punto de fusión y solubilidad en agua.

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-16-10(14)8-7-5-3-4-6-13(7)12-9(8)11(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJIUQJPKXRRHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CC=CN2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383266 | |

| Record name | dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5825-71-8 | |

| Record name | dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

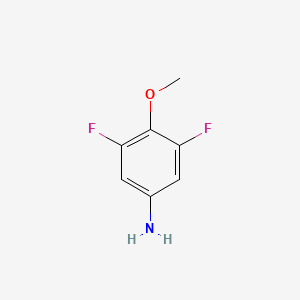

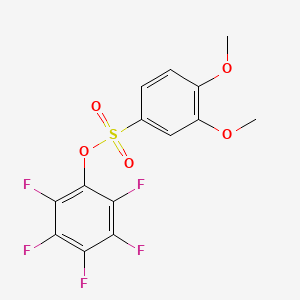

![3-Bromo-2-(tert-butyl)-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1304099.png)

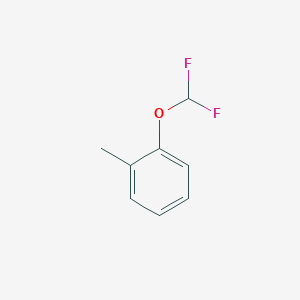

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

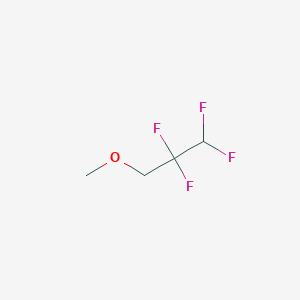

![2-Pyrazin-2-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B1304117.png)